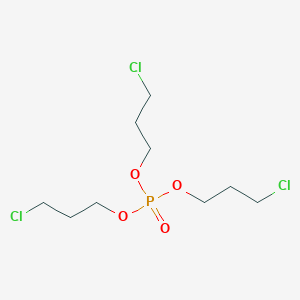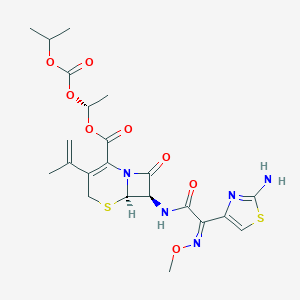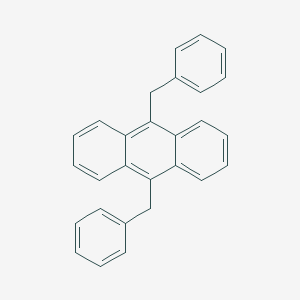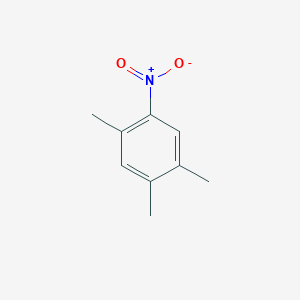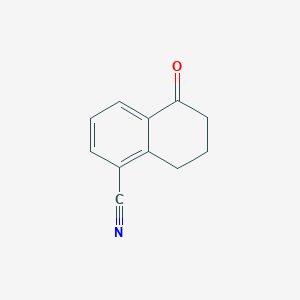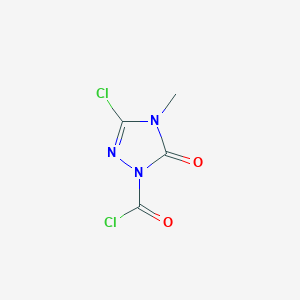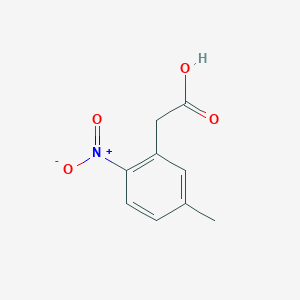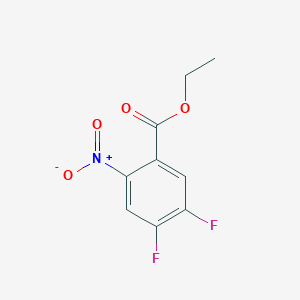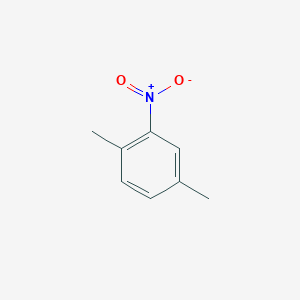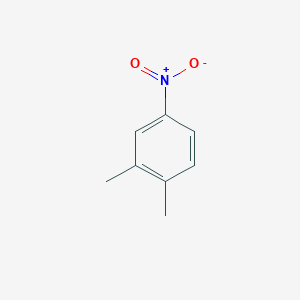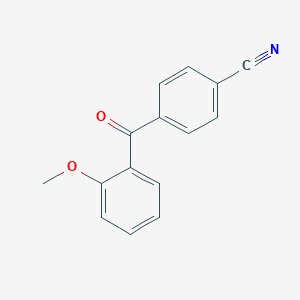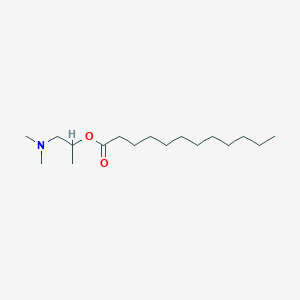
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, also known as METED, is a synthetic compound that belongs to the family of steroids. It is a derivative of the hormone estradiol and has been studied extensively for its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is similar to that of other steroids. It binds to estrogen receptors in the body, which triggers a series of biochemical and physiological responses. These responses can include changes in gene expression, alterations in protein synthesis, and modifications to cell signaling pathways.
Effets Biochimiques Et Physiologiques
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been shown to have a number of biochemical and physiological effects. These include an increase in bone density, a decrease in cholesterol levels, and a reduction in the risk of cardiovascular disease. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a useful tool for studying the effects of steroids on the body. It has a high degree of estrogenic activity, which makes it useful for investigating the role of estrogen in various physiological processes. However, it also has some limitations. For example, it is a synthetic compound and may not accurately reflect the effects of natural steroids on the body. Additionally, it can be difficult to synthesize and may be expensive.
Orientations Futures
There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione. One area of interest is the development of new synthetic compounds that have similar estrogenic activity but are easier to synthesize and less expensive. Another area of interest is the investigation of the effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione on specific physiological processes, such as bone growth or cardiovascular health. Finally, there is a need for more research on the safety and potential side effects of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, as well as its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a high degree of estrogenic activity and has been used to investigate the role of estrogen in various physiological and biochemical processes. While it has some limitations, it remains a useful tool for studying the effects of steroids on the body. There are a number of future directions for research on 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione, including the development of new synthetic compounds and the investigation of its potential applications in the treatment of various diseases.
Méthodes De Synthèse
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione can be synthesized using a variety of methods, including the reaction of estradiol with methylthioethyl iodide and the use of a palladium-catalyzed coupling reaction. The synthesis of 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has been used extensively in scientific research as a tool to study the effects of steroids on various physiological and biochemical processes. It has been shown to have potent estrogenic activity, which makes it useful in studying the effects of estrogen on the body. 10-Methylthioethyl estra-4,9(11)-diene 3,17-dione has also been used to investigate the role of estrogen in the development of breast cancer and other diseases.
Propriétés
Numéro CAS |
137437-16-2 |
|---|---|
Nom du produit |
10-Methylthioethyl estra-4,9(11)-diene 3,17-dione |
Formule moléculaire |
C21H28O2S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(8S,10R,13S,14S)-13-methyl-10-(2-methylsulfanylethyl)-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H28O2S/c1-20-9-8-18-16(17(20)5-6-19(20)23)4-3-14-13-15(22)7-10-21(14,18)11-12-24-2/h8,13,16-17H,3-7,9-12H2,1-2H3/t16-,17-,20-,21+/m0/s1 |
Clé InChI |
JKOMPAPOBLVXKS-IDPBPBMLSA-N |
SMILES isomérique |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43CCSC |
SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
SMILES canonique |
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)CCC43CCSC |
Autres numéros CAS |
137437-16-2 |
Synonymes |
10-methylthioethyl estra-4,9(11)-diene 3,17-dione RU 54115 RU-54115 RU54115 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



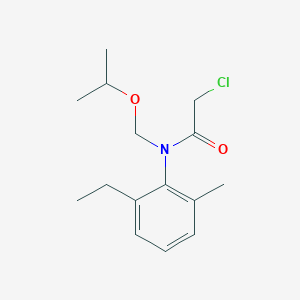
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
